![molecular formula C15H7NO2S2 B12563651 2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 192718-21-1](/img/structure/B12563651.png)
2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione is a heterocyclic compound that combines the structural features of thiophene, naphthoquinone, and thiazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chlorobenzene at elevated temperatures (around 120°C) for several hours . The resulting intermediate is then cyclized to form the thiazole ring, followed by oxidation to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide in an alkaline medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline solution.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nitrating agents, bromine, formylating agents, and acylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
Mécanisme D'action
The antimicrobial activity of 2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione is primarily due to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound is taken up by microbial cells, leading to cell disruption and inhibition of DNA supercoiling, which ultimately results in bacterial cell death .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
192718-21-1 |
|---|---|
Formule moléculaire |
C15H7NO2S2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-thiophen-2-ylbenzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C15H7NO2S2/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H |
Clé InChI |
ZGHCUFXULYADMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



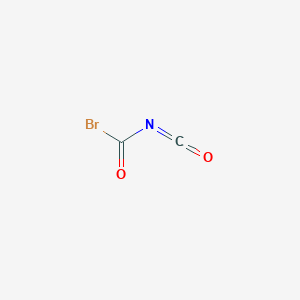


![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
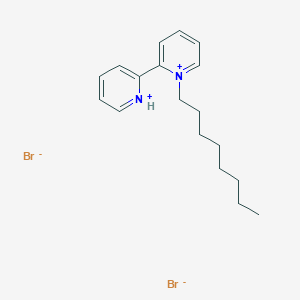
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)

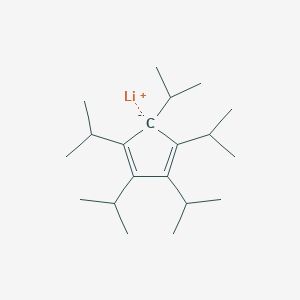

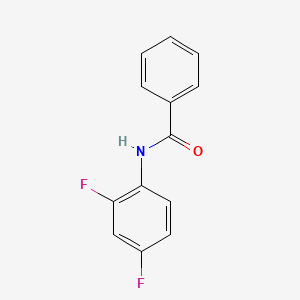
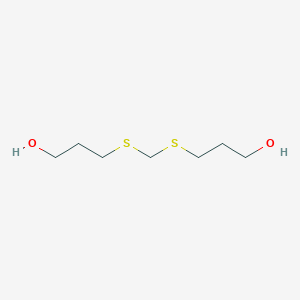
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
